An In-depth Technical Guide to 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
An In-depth Technical Guide to 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical considerations for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document is structured to deliver not just data, but also expert insights into the practical application and scientific context of this molecule.
Introduction and Molecular Overview
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a bifunctional molecule incorporating both a piperazine and a morpholine moiety, linked by a sulfonyl group. The piperazine and morpholine rings are common scaffolds in medicinal chemistry, known for their favorable pharmacokinetic properties and ability to interact with a variety of biological targets.[1] The sulfonyl group provides a stable, polar linker that can influence the molecule's solubility and electronic properties. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability for handling and formulation purposes.
The inherent structural features of this compound suggest its potential as a versatile building block in the synthesis of more complex molecules, particularly in the design of novel therapeutic agents. The presence of a secondary amine in the piperazine ring offers a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is not extensively published, we can compile known information and provide expert estimations based on its structural components.
| Property | Value | Source/Comment |
| Chemical Name | 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride | IUPAC Nomenclature |
| CAS Number | 813463-32-0 | [2][3] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [2][3] |
| Molecular Weight | 271.77 g/mol | [2][3] |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a relatively high melting point, characteristic of salt forms. | Inferred from related compounds. |
| Boiling Point | Not applicable. Likely to decompose at elevated temperatures. | Inferred from related compounds. |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Poorly soluble in non-polar organic solvents. | The hydrochloride salt form and polar nature of the molecule suggest good aqueous solubility. |
| Purity | Commercially available with a purity of ≥95%. | [3] |
Computed Properties of the Free Base (4-(Piperazin-1-ylsulfonyl)morpholine):
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O₃S | [4] |
| Molecular Weight | 235.31 g/mol | [4] |
| XLogP3-AA | -1.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
The negative XLogP3-AA value for the free base suggests a high degree of hydrophilicity, which is further enhanced in the hydrochloride salt form.
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthetic route involves the reaction of morpholine with sulfuryl chloride to form morpholine-4-sulfonyl chloride, which is then reacted with an excess of piperazine. The excess piperazine acts as both the nucleophile and a scavenger for the hydrochloric acid byproduct. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
An alternative, and perhaps more controlled, approach would be to use a protected piperazine derivative, such as N-Boc-piperazine, to avoid di-sulfonylation and other side reactions. This would be followed by deprotection and salt formation.
A general procedure for the synthesis of sulfonylpiperazines involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[5]
Caption: Plausible synthetic routes to 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Reactivity Profile
The reactivity of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is primarily centered around the secondary amine of the piperazine ring. This amine is nucleophilic and can undergo a variety of reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the piperazine nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
-
Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce aromatic moieties.
The sulfonyl group is generally stable under most reaction conditions. The morpholine ring is also relatively inert, although the ether linkage can be cleaved under harsh acidic conditions.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols that a researcher could adapt for the synthesis and analysis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Proposed Synthesis Protocol (Protected Route)
Step 1: Synthesis of Morpholine-4-sulfonyl chloride
-
To a stirred solution of morpholine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude morpholine-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in DMF, add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in DMF dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.[5]
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and any excess acid under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the desired 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Caption: A generalized workflow for the synthesis of the target compound.
Analytical Methodology
The purity and identity of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can be confirmed using a combination of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of the compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore.
-
Derivatization: For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and piperazine ring protons. The protons adjacent to the nitrogen and oxygen atoms will appear at a lower field (higher ppm) compared to the other ring protons. The chemical shifts will be influenced by the solvent used (e.g., D₂O, DMSO-d₆).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the morpholine and piperazine rings.
Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of related piperazine and sulfonyl-containing compounds.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes.[7][9] Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible synthetic strategy, and appropriate analytical and safety protocols. By leveraging the information and expert insights presented herein, researchers and drug development professionals can effectively utilize this compound in their scientific endeavors.
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Ataman Kimya. MORPHOLINE (1,4-OXAZINANE). [Link]
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PubChem. 4-(Piperazine-1-sulfonyl)-morpholine. [Link]
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Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ACS Medicinal Chemistry Letters. [Link]
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(PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents.
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A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research. [Link]
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Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]
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